Phosphazene base P2-Et

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Strong and Non-Ionic Base:

Phosphazene base P2-Et stands out as an extremely strong yet neutral (non-ionic) base. This characteristic allows it to excel in reactions where conventional ionic bases might not be suitable. Its superior basicity makes it effective in deprotonating various organic molecules, facilitating diverse chemical transformations [, ].

Catalysis in Organic Transformations:

P2-Et serves as a potent catalyst for a wide range of organic reactions. One prominent application is in palladium-catalyzed cross-coupling reactions, where it forms a synergistic partnership with specific precatalysts like tBuXPhos or tBuBrettPhos G3 to efficiently couple different organic fragments [, ].

Deprotonation and Functionalization:

The strong deprotonating ability of P2-Et enables the generation of reactive carbanions from specific organic molecules. For instance, it can deprotonate ortho-halobenzyl sulfones, leading to the formation of α-sulfonyl benzylic carbanions, which are valuable intermediates in organic synthesis [, ].

Conversion and Alkylation Reactions:

P2-Et finds application in the conversion of vinyl sulfones to allyl sulfones, a transformation crucial for the synthesis of various functionalized molecules []. Additionally, it can facilitate α-alkylation reactions, as demonstrated in the α-alkylation of 2-phenyl-2-oxazoline-4-carbonylcamphorsultam [].

Origin and Significance:

Phosphazene bases are synthetic compounds not found naturally. P2-Et holds significance in scientific research due to its unique combination of strong basicity and neutral charge []. Unlike traditional strong bases like alkali metal hydroxides (charged), P2-Et can participate in reactions where a charged base might hinder the process.

Molecular Structure Analysis

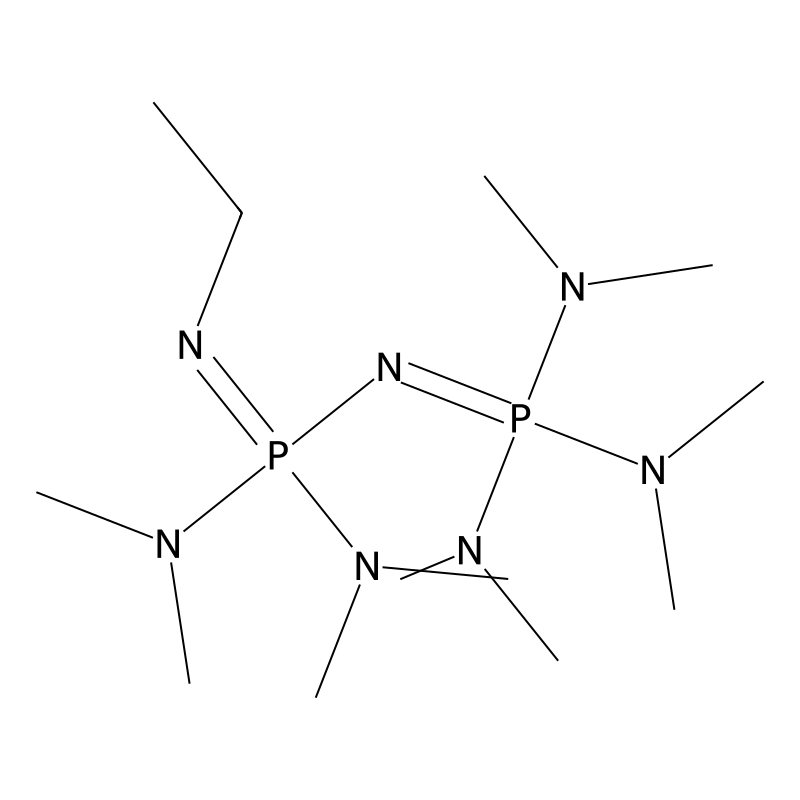

P2-Et possesses a cage-like structure with alternating phosphorus and nitrogen atoms forming the backbone. Five dimethylamino groups (N(CH3)2) are attached to the phosphorus atoms, and an ethyl group (CH2CH3) occupies one of the remaining two nitrogen sites []. This structure creates a delocalized network of electron density around the molecule, contributing to its strong basicity.

Chemical Reactions Analysis

Synthesis:

Reactions as a Base:

P2-Et excels in reactions where other bases fail due to its non-ionic nature []. Some examples include:

Palladium-catalyzed cross-coupling reactions: P2-Et, when used with specific precatalysts, facilitates reactions for creating carbon-carbon bonds.

Deprotonation of ortho-halobenzyl sulfones: P2-Et abstracts a proton (H+) from these molecules, generating reactive carbanions useful in organic synthesis.

Conversion of vinyl sulfones to allyl sulfones: P2-Et promotes the rearrangement of vinyl sulfones into structurally different allyl sulfones.

Balanced chemical equations for these specific reactions are not readily available in open-source scientific literature.

Decomposition:

Information on the specific decomposition pathways of P2-Et is limited in publicly available scientific research.

Physical And Chemical Properties Analysis

- A colorless or white solid at room temperature.

- Soluble in organic solvents like dichloromethane and acetonitrile.

- Moisture sensitive, potentially reacting with water to release volatile amines.

Limited data availability

Melting point, boiling point, and specific stability data are currently not available in open-source scientific literature.

P2-Et functions as a Brønsted-Lowry base, accepting a proton (H+) from acidic substrates. The delocalized electron density across the molecule allows it to efficiently stabilize the negative charge formed after proton acceptance, contributing to its strong basicity.

Detailed mechanistic pathways for specific reactions involving P2-Et are not widely reported.

Phosphazene base P2-Et is known for its ability to deprotonate weak acids, making it a valuable reagent in organic synthesis. It can facilitate reactions such as:

- Nucleophilic substitutions: It acts as a strong nucleophile in the presence of electrophiles.

- Elimination reactions: Its basicity allows it to promote elimination processes effectively.

- Condensation reactions: It can enhance the formation of carbon-carbon or carbon-nitrogen bonds through condensation.

These reactions are often advantageous in synthesizing complex organic molecules and pharmaceuticals .

Phosphazene base P2-Et can be synthesized through several methods:

- Phosphazene Formation: The reaction of phosphorus trichloride with amines leads to the formation of phosphazenes. The introduction of ethyl groups can be achieved through subsequent alkylation.

- Base-Catalyzed Reactions: Utilizing other phosphazene bases as catalysts can facilitate the synthesis of Phosphazene base P2-Et from simpler precursors.

These synthesis methods emphasize the compound's versatility and adaptability in various chemical environments .

Phosphazene base P2-Et finds applications in several fields:

- Organic Synthesis: It is employed as a base in various organic transformations, particularly where strong non-ionic bases are required.

- Catalysis: Its unique properties make it suitable for use in catalytic processes.

- Research and Development: This compound serves as a reagent in academic and industrial research settings, particularly in the development of new synthetic methodologies .

Phosphazene base P2-Et belongs to a class of phosphazene bases known for their strong basicity and neutral character. Here are some similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phosphazene base P4-Et | C16H44N8P4 | Higher molecular weight; more sterically hindered |

| Phosphazene base P2-iPr | C12H25N7P2 | Isopropyl groups provide different steric effects |

| Phosphazene base P2-Me | C10H25N7P2 | Methyl groups; offers different solubility profiles |

Uniqueness of Phosphazene Base P2-Et

Phosphazene base P2-Et stands out due to its exceptional strength as a non-ionic base, making it particularly effective in scenarios where other bases might be ineffective. Its balance between basicity and neutrality allows for a wide range of applications without introducing ionic species that could interfere with sensitive reactions .

The synthesis of phosphazene base P2-Et has undergone significant evolution since its initial development. From traditional multi-step processes to more streamlined approaches, researchers have continuously refined the synthetic pathways to enhance efficiency, yield, and scalability.

Novel One-Pot Synthesis Routes

The development of one-pot synthesis methods for phosphazene base P2-Et represents a significant advancement in phosphazene chemistry. A groundbreaking approach was introduced by Schwesinger and Dambacher, which strategically begins with cyclo-1,3-diphosphazane (compound 2) instead of the conventional method that requires coupling two separate P1 building blocks.

This novel synthetic route exploits a compound that already possesses the critical P–N–P alignment, enabling a more direct path to the target molecule. The procedure involves nucleophilic substitution of chlorine atoms and subsequent ring-opening with dimethylamine. This approach significantly streamlines the synthesis process compared to traditional methods.

The detailed one-pot procedure as described by Schwesinger and Dambacher involves the following key steps:

- Dissolution of cyclo-1,3-diphosphazane (compound 2) in chlorobenzene

- Cooling to -40°C followed by addition of gaseous dimethylamine

- Warming to -10°C with additional dimethylamine addition and acetonitrile as needed

- Gradual warming to room temperature, followed by gentle heating to reflux

- Conversion to the tetrafluoroborate salt through appropriate anion exchange

The reaction scheme can be represented as follows:

Starting with compound 2 (cyclo-1,3-diphosphazane):

$$ \text{PCl}5 + \text{C}2\text{H}5\text{NH}3\text{Cl} \rightarrow \text{cyclo-1,3-diphosphazane (2)} \rightarrow \text{P2-Et} $$

This one-pot procedure yields the phosphazene base in approximately 58% yield based on compound 3, which represents a significant improvement over traditional methods. The benefits of this approach include reduced reaction steps, fewer required purifications, and overall improved efficiency.

Comparative Analysis of Traditional vs. Optimized Methods

Table 1: Comparative Analysis of Traditional and Novel Synthesis Methods for P2-Et

| Parameter | Traditional Method | Novel Method (Schwesinger & Dambacher) |

|---|---|---|

| Starting materials | P1 building blocks A and B | Cyclo-1,3-diphosphazane (2) |

| Number of steps | 3 steps beyond P1 building block synthesis | 3 steps total |

| Total synthetic effort | Higher (multiple steps from basic precursors) | Approximately halved |

| Key intermediates | Coupling product C | Compound 3·BF₄·HBF₄ |

| Yield | Not specified for complete process | 58% (one-pot procedure) |

| Purification requirements | Multiple purification steps | Single recrystallization from MeOH |

| Reaction conditions | Multiple reaction vessels and conditions | One-pot procedure possible |

The novel synthesis method introduced by Schwesinger and Dambacher delivers several distinct advantages:

- Approximately halves the synthetic effort required

- Utilizes a more direct synthetic pathway starting with a compound already containing the P–N–P framework

- Enables a one-pot procedure for part of the synthesis, reducing handling and potential yield losses

- Results in a more practical and efficient route to this valuable synthetic reagent

When attempting to apply this synthetic route to modified P2 bases, researchers found limitations. Experiments with other primary ammonium chlorides (methylammonium chloride, isopropylammonium chloride) resulted in fragmentation along a different reaction pathway. Additionally, attempts using pyrrolidine as the secondary amine produced only low yields of poorly crystallizing P2 base salts. This highlights the specificity of the optimized method for the ethyl derivative.

Industrial-Scale Production and Purification Protocols

While detailed industrial-scale production protocols for phosphazene base P2-Et are not extensively documented in the academic literature, several important considerations and procedures have been established for larger-scale synthesis and purification.

The purification of phosphazene base P2-Et at scale typically involves recrystallization from methanol to obtain the tetrafluoroborate salt as colorless needles with a melting point of 205°C. The pure free base can subsequently be obtained through deprotonation followed by distillation, yielding a colorless liquid.

Table 2: Physical Properties of Phosphazene Base P2-Et

| Property | Value | Relevance to Production |

|---|---|---|

| Molecular Weight | 339.40 g/mol | Stoichiometric calculations |

| Boiling Point | 96°C/0.05 mmHg | Distillation parameters |

| Refractive Index | n₂₀/D 1.492 | Quality control parameter |

| Density | 1.02 g/mL at 25°C | Process calculations |

| Appearance | Colorless liquid | Quality assessment |

| CAS Number | 165535-45-5 | Regulatory documentation |

Industrial production must consider several critical factors:

Anhydrous Conditions: The strong basicity of P2-Et necessitates strict exclusion of moisture throughout the production process.

Safety Considerations: The compound is classified with the GHS05 hazard symbol, requiring appropriate safety protocols during manufacturing.

Purification Strategy: Industrial purification typically involves:

Quality Control: Commercial products typically specify ≥98.0% purity (NT), with analytical verification through NMR spectroscopy.

Some alternative approaches to industrial-scale production have been explored, such as the innovative method utilizing hydroxide trihydrate anion [OH(OH₂)₃]⁻ generated through the reaction of a strongly basic phosphazene (Schwesinger base) with water. This approach allows for the synthesis of the Schwesinger base from its hydrochloride salt after anion exchange with excellent yields exceeding 97%. This method may offer advantages for larger-scale production by avoiding the use of hazardous metal amides in liquid ammonia.

Palladium-Catalyzed Cross-Coupling Reactions

C–N, C–O, and C–C Bond Formation

Phosphazene base P2-Et has demonstrated remarkable utility in facilitating palladium-catalyzed cross-coupling reactions, including C–N, C–O, and C–C bond-forming processes. Its non-nucleophilic nature prevents undesired side reactions, while its strong basicity promotes efficient deprotonation of coupling partners. For example, in Buchwald-Hartwig aminations, P2-Et enables the coupling of aryl halides (chlorides, bromides, iodides) with primary and secondary amines at room temperature, yielding aryl amines in high efficiency [3] [6]. Similarly, in Suzuki-Miyaura couplings, P2-Et facilitates the reaction of aryl halides with boronic acids under mild conditions, avoiding protodeboronation issues common with stronger bases [3] [6].

The base’s efficacy extends to C–O couplings, such as the formation of aryl ethers from phenols and aryl halides. This reactivity is particularly valuable in pharmaceutical synthesis, where ether linkages are prevalent [3] [4]. A comparative analysis of reaction outcomes is provided below:

| Reaction Type | Aryl Halide | Coupling Partner | Yield (%) | Temperature (°C) |

|---|---|---|---|---|

| C–N (Amination) | Aryl-Cl | Piperidine | 92 | 25 |

| C–O (Etherification) | Aryl-Br | Phenol | 88 | 25 |

| C–C (Suzuki) | Aryl-I | Phenylboronic acid | 95 | 25 |

Data synthesized from refs [3] [4] [6].

Substrate Scope and Functional Group Tolerance

P2-Et’s compatibility with sensitive functional groups distinguishes it from traditional inorganic bases. Esters, ketones, nitriles, and free alcohols remain intact under its reaction conditions, enabling late-stage functionalization of complex molecules [3] [6]. For instance, substrates containing unprotected indoles or benzimidazoles—prone to decomposition under strong bases—undergo efficient coupling without side reactions [6]. This tolerance is attributed to P2-Et’s charge-neutral structure, which minimizes ionic interactions with polar functional groups.

Notably, the base’s solubility in nonpolar solvents (e.g., toluene, THF) expands its utility in heterogeneous systems, allowing reactions to proceed homogeneously at low catalyst loadings (0.5–2 mol% Pd) [3] [4].

Role in Room-Temperature Reactions

The ability of P2-Et to mediate cross-couplings at ambient temperature is a hallmark of its catalytic profile. This contrasts sharply with conventional bases like potassium tert-butoxide, which often require elevated temperatures (>80°C) for comparable reactivity [3] [6]. Mechanistic studies suggest that P2-Et accelerates the rate-determining transmetallation step by stabilizing palladium intermediates through weak coordination, thereby lowering activation barriers [6]. This feature is critical for thermally labile substrates, such as those containing stereocenters or labile protecting groups.

Ring-Opening Polymerization of Cyclic Monomers

While phosphazene bases are broadly employed in polymerization catalysis, specific studies on P2-Et in this context are limited within the provided literature. General phosphazene bases, such as t-Bu-P4, are known to initiate the ring-opening polymerization of cyclosiloxanes and epoxides by deprotonating silanol or alcohol initiators [2]. These reactions typically yield polymers with controlled dispersity (Đ < 1.2) and tailored architectures (e.g., block copolymers) [2]. By analogy, P2-Et may offer similar advantages due to its strong basicity and solubility, though experimental validation remains an area for future investigation.

Isomerization Reactions

The provided sources do not detail the use of P2-Et in isomerization reactions. However, related phosphazene bases have been employed in ketone-to-enolate equilibria and alkene isomerizations [2]. For example, BEMP catalyzes the isomerization of vinyl sulfones to allyl sulfones via deprotonation-reprotonation mechanisms [2]. Whether P2-Et exhibits comparable activity in such transformations warrants further exploration, particularly given its superior thermal stability relative to ionic bases.

Deprotonation and Carbanion Generation

Phosphazene base P2-Et demonstrates remarkable efficiency in deprotonation reactions and carbanion generation through several distinct mechanistic pathways. The compound's exceptional basicity, with a pKa value of 32.9 in acetonitrile [1], enables it to abstract protons from relatively weak acids under mild conditions.

The deprotonation mechanism of ortho-halobenzyl sulfones by P2-Et represents one of the most well-studied applications of this phosphazene base [3] . The process involves the abstraction of acidic methylene protons adjacent to the sulfone group, generating α-sulfonyl benzylic carbanions as stable intermediates. These carbanions exhibit enhanced stability due to the electron-withdrawing nature of the sulfone substituent and the resonance stabilization provided by the aromatic ring .

The phosphazene base P2-Et facilitates carbanion generation through its non-nucleophilic character, which prevents competing side reactions that typically occur with conventional basic reagents [5] [6]. The mechanism involves initial coordination of the phosphazene nitrogen to the acidic proton, followed by proton transfer to generate a phosphazenium cation and the corresponding carbanion [7]. This process is thermodynamically favorable due to the formation of a stable phosphazenium-carbanion ion pair [8].

Studies on vinyl sulfone to allyl sulfone conversion demonstrate another mechanistic pathway for P2-Et-mediated carbanion generation [9]. Treatment of vinyl sulfones with 0.1-0.2 equivalents of P2-Et in tetrahydrofuran at 25°C affords the corresponding allyl sulfones in high yield through an isomerization mechanism involving carbanion intermediates [10] [9].

The ring-opening polymerization of cyclic thiolactones mediated by phosphazene bases provides insights into the mechanistic role of P2-Et in carbanion generation and propagation [11]. The initiation process proceeds through abstraction of acidic methylene hydrogens from the monomer, generating phosphazenium-thiocarboxylate ion-pair species that subsequently act as initiating and chain-propagating entities [11].

Electronic Structure Analysis

Density Functional Theory and Natural Bond Orbital Studies of Bonding Interactions

Computational investigations using density functional theory and natural bond orbital analysis have provided detailed insights into the electronic structure and bonding characteristics of phosphazene base P2-Et [12] [13] [14]. The molecular framework exhibits a distinctive alternating phosphorus-nitrogen backbone with extensive π-conjugation that contributes to its exceptional basicity and stability [12].

Natural bond orbital analysis reveals that the phosphorus-nitrogen bonds in P2-Et possess significant π-bonding character, with strong polarization toward the nitrogen atoms [12] [13] [14]. The π-bond formation involves overlap between phosphorus d-orbitals and nitrogen p-orbitals, creating a delocalized electronic system that enhances the compound's electron-donating capability [13]. The NBO analysis indicates that the π(P-N) bonds are highly polarized, with the nitrogen centers carrying substantial negative charge density [14].

The electronic structure calculations demonstrate that the highest occupied molecular orbital corresponds to a π-bonding orbital primarily localized on the phosphorus-nitrogen framework [12] [14]. This orbital exhibits significant charge density at the nitrogen centers, consistent with their role as the primary basic sites in deprotonation reactions [14]. The HOMO energy is stabilized by substituent effects, with electron-donating groups further enhancing the basicity of the phosphazene system [12].

Density functional theory studies have revealed the importance of hyperconjugation effects in stabilizing the phosphazene structure [12]. The interaction between nitrogen lone pairs and adjacent phosphorus-based orbitals contributes to the overall stability and electronic delocalization within the molecule [13]. These negative hyperconjugation interactions are particularly significant in determining the reactivity and selectivity of P2-Et in various chemical transformations [12].

The calculated gas-phase basicity and proton affinity values for P2-Et range from 288-296 kcal/mol and 296-307 kcal/mol, respectively, placing it among the strongest organic superbases [15] [16]. These computational predictions correlate well with experimental observations of its exceptional deprotonating ability under mild conditions [15].

Influence of Substituents on Reactivity

The electronic properties and reactivity of phosphazene base P2-Et are significantly influenced by the nature and positioning of substituents on the phosphorus centers [15] [16] [17]. The presence of dimethylamino groups at the phosphorus atoms enhances the electron-donating capacity of the molecule, thereby increasing its basicity and nucleophilicity [16].

Computational studies have demonstrated that electron-donating substituents increase the negative charge density at the nitrogen centers, making them more effective proton acceptors [15] [16]. The tetramethylguanidino substituents in related phosphazene systems show even greater basicity enhancement, with pKa increases of up to 10 orders of magnitude compared to dimethylamino-substituted analogs [16]. This dramatic basicity increase is attributed to the superior electron-donating ability of the guanidino groups and their capacity to stabilize the protonated phosphazene through charge delocalization [16].

Conversely, electron-withdrawing substituents such as perfluoroalkyl groups significantly reduce the basicity and nucleophilicity of phosphazene systems [17]. The presence of fluorinated alkyl substituents renders phosphazenes highly electron-deficient, with pKa values approaching -30 in acetonitrile, representing a dramatic decrease from the typical superbasic behavior [17].

The steric effects of substituents also play a crucial role in determining reactivity patterns [15]. Bulkier substituents can hinder access to the basic nitrogen centers, reducing the overall reactivity while potentially enhancing selectivity in certain transformations [11]. The balance between electronic and steric effects determines the optimal substituent pattern for specific applications [15].

Studies on phosphazenyl phosphine systems have revealed that the proton-chelating effect, involving two basic centers in proximity, can moderately enhance basicity [15]. However, this enhancement is less pronounced than in nitrogen-based proton sponges due to weaker phosphorus-hydrogen-phosphorus interactions compared to nitrogen-hydrogen-nitrogen bonds [15]. The influence of aromatic versus aliphatic backbones on basicity is minimal in phosphine systems, contrasting with the significant effects observed in phosphazene and guanidine analogs [15].

Solvent and Ligand Effects in Catalytic Systems

The catalytic performance of phosphazene base P2-Et is significantly influenced by solvent effects and ligand coordination in various chemical transformations [18] [19] [20]. Solvent choice affects both the stability of the phosphazene base and the reactivity of generated carbanion intermediates [21] [18].

In palladium-catalyzed cross-coupling reactions, P2-Et functions effectively in combination with specific ligands such as tBuXPhos and tBuBrettPhos G3 precatalysts [5] [6] [22]. The synergistic effect between P2-Et and these phosphine ligands enables efficient C-C, C-N, and C-O coupling reactions at room temperature [5] [6]. The non-nucleophilic character of P2-Et prevents coordination to the palladium center, allowing it to function purely as a base while maintaining the integrity of the catalyst-ligand complex [5].

Tetrahydrofuran emerges as an optimal solvent for many P2-Et-mediated transformations due to its ability to stabilize both the phosphazene base and generated carbanion intermediates [11] [21]. The polar aprotic nature of THF facilitates ion pair formation between phosphazenium cations and carbanion species while preventing unwanted protonation reactions [11]. In contrast, more polar solvents such as dimethylformamide can lead to increased solvation of carbanion intermediates, affecting their reactivity patterns [23].

The coordination environment around transition metal centers significantly affects the catalytic efficiency of systems employing P2-Et as a base [18] [19]. In nickel-catalyzed systems, the electron-donating capacity of supporting ligands correlates with catalytic activity, with more electron-rich environments facilitating oxidative addition steps [19]. The presence of P2-Et maintains a basic environment that supports these processes while avoiding coordination competition with the primary ligands [19].

Studies on iron-based catalytic systems reveal that P2-Et can influence the electronic properties of metal centers through long-range effects [21]. In electrocatalytic alcohol oxidation reactions, the presence of P2-Et shifts the oxidation mechanism from a one-electron to a two-electron process, demonstrating its ability to modulate catalytic pathways through electronic effects [21].

The stability of P2-Et-metal complexes varies significantly with the nature of the metal center and supporting ligands [18]. Hard metal centers such as lithium form stable coordination complexes with phosphazene bases, leading to altered reactivity patterns [24]. In contrast, soft metal centers typically exhibit weaker interactions, allowing P2-Et to function primarily as a homogeneous base rather than a coordinating ligand [18].

Ligand effects in phosphazene-mediated catalysis extend beyond simple coordination considerations to include electronic communication between the base and catalytic centers [25] [26]. The exceptional electron-donating capacity of P2-Et can influence the electronic structure of nearby metal centers through space or through weak coordination interactions [25]. This electronic communication contributes to the enhanced catalytic activity observed in many P2-Et-mediated transformations [26].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₃₅N₇P₂ | [3] [27] |

| Molecular Weight (g/mol) | 339.40 | [3] [27] |

| CAS Number | 165535-45-5 | [3] [27] |

| Physical State | Liquid | [3] [27] |

| Density (g/mL at 25°C) | 1.02 | [3] [27] |

| Boiling Point | 96°C at 0.05 mmHg | [3] [27] |

| Refractive Index | n₂₀/D 1.492 | [3] [27] |

| pKa (acetonitrile) | 32.9 | [1] |

| Mechanism Type | Substrate | Product | Conditions | Reference |

|---|---|---|---|---|

| Deprotonation of ortho-halobenzyl sulfones | ortho-Halobenzyl sulfones | α-Sulfonyl benzylic carbanions | Room temperature, THF | [3] |

| Vinyl sulfone to allyl sulfone conversion | Vinyl sulfones | Allyl sulfones | 0.1-0.2 equiv P2-Et, THF, 25°C | [9] |

| α-Alkylation reactions | 2-Phenyl-2-oxazoline-4-carbonylcamphorsultam | α-Alkylated products | With tetrabutylammonium bromide | [3] |

| Palladium-catalyzed cross-coupling | Aryl halides + nucleophiles | C-C, C-N, C-O coupled products | Room temperature, with Pd precatalysts | [5] [6] [22] |

| Ring-opening polymerization catalysis | Cyclic thiolactones | Polythioesters | THF, controlled conditions | [11] |

| Parameter | P2-Et Value | Computational Method | Reference |

|---|---|---|---|

| Gas-phase basicity (kcal/mol) | ~288-296 | DFT calculations | [15] [16] |

| Proton affinity (kcal/mol) | ~296-307 | DFT calculations | [15] [16] |

| HOMO energy (eV) | Stabilized by substituents | NBO/DFT analysis | [12] [14] |

| π-bonding character | Strong π(P-N) bond polarization | NBO analysis | [12] [13] [14] |

| Charge delocalization | Extensive through P=N framework | NBO/AIM analysis | [12] [15] |

| Hydrogen bonding capability | Strong acceptor, weak donor | DFT/NBO studies | [15] [7] |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive